molecular formula C27H42O10 B586675 Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide CAS No. 56162-38-0

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide

Cat. No.: B586675
CAS No.: 56162-38-0
M. Wt: 526.623
InChI Key: ZOUIYQYRHDDOIF-JVMSDKPCSA-N
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Description

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide is a complex organic compound that belongs to the class of steroid glucuronides. This compound is characterized by its unique structure, which includes a pregnane backbone with hydroxyl and oxo functional groups, as well as a glucopyranosiduronic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide typically involves multiple steps, starting from a suitable steroid precursor. The process generally includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to oxo groups under controlled conditions.

    Glycosylation: Attachment of the glucopyranosiduronic acid moiety to the steroid backbone through glycosidic bonds.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation and glycosyl donors such as glucuronic acid derivatives for glycosylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods using specific glycosyltransferases can also be employed to facilitate the glycosylation step efficiently.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form additional oxo groups.

    Reduction: Reduction of oxo groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.

Scientific Research Applications

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and glycosylation reactions.

    Biology: Investigated for its role in cellular processes and potential as a biomarker.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of steroid-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The glucopyranosiduronic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranoside: Similar structure but lacks the glucuronide moiety.

    (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-galactopyranosiduronic acid: Contains a galactopyranosiduronic acid moiety instead of glucopyranosiduronic acid.

Uniqueness

The presence of the glucopyranosiduronic acid moiety in Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide distinguishes it from other similar compounds, providing unique properties such as enhanced solubility and specific biological activities.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUIYQYRHDDOIF-JVMSDKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858453
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-38-0
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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